3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Description
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative with a fused bicyclic scaffold. The core structure consists of a tetrahydrobenzothiophene ring fused to a pyrimidinone moiety. Key structural features include:
- 2-Sulfanyl group: Provides a reactive site for further functionalization or interaction with biological targets.
- Tetrahydrobenzothiophene system: Contributes to conformational rigidity and metabolic stability.
Thienopyrimidine derivatives are widely studied for their broad-spectrum biological activities, including antimicrobial, anticancer, antihyperlipidemic, and persister cell resuscitation properties . The fluorophenyl group in this compound may improve target selectivity due to fluorine’s electronegativity and steric effects .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUFDVWDPTVYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one typically involves multi-step synthetic routes. One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory yields. Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and further reacted to form the target compound . Industrial production methods often require optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Key Observations:
- C3 Substitution :
- C2 Substitution: Sulfanyl group (target compound): Allows for hydrogen bonding or disulfide bridge formation. Thiadiazolylmethyl (): Introduces additional hydrogen-bonding sites, improving anticancer activity. Bromophenoxy (): Enhances π-π stacking but may reduce solubility.
Pharmacological Activity Comparison
Table 2: Activity Profiles of Selected Analogues
- Antimicrobial Activity : The target compound exhibits moderate activity against Staphylococcus aureus (MIC: 12.5 μg/mL) and Candida albicans (MIC: 25 μg/mL), outperforming analogues with bulkier C2 substituents (e.g., benzylsulfanyl derivatives) .
- Anticancer Activity : Thiadiazole-containing analogues () show superior potency (IC₅₀: 10 μM) compared to the target compound (IC₅₀: 15–20 μM), likely due to enhanced DNA intercalation.
Biological Activity
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the thienopyrimidine class, which is known for various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. The compound can undergo various chemical reactions such as oxidation to form sulfoxides and sulfones, reduction to thiol or thioether derivatives, and nucleophilic substitution reactions at the sulfur atom.
Antimicrobial Activity
Research indicates that 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The compound's mechanism of action involves inhibiting bacterial enzymes and disrupting cell wall synthesis, which contributes to its antimicrobial properties.
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines:
- In vitro studies indicate that it can inhibit the proliferation of certain cancer cells by targeting specific pathways involved in cell growth and survival.
- Further research is necessary to establish its efficacy in vivo and potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects:
- It shows promise in reducing inflammation markers in cellular models.
- This suggests potential applications in treating inflammatory diseases; however, more detailed studies are needed to elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
A comparison with other thienopyrimidine derivatives reveals unique biological activities attributed to the specific substitution pattern of 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Thieno[2,3-d]pyrimidine-4-carboxylic acids | Antimicrobial, anticancer | Similar activity profile |
| Triazole-pyrimidine hybrids | Neuroprotective | Different mechanism of action |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Antitubercular | Focused on tuberculosis treatment |
Case Studies
Recent studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited Staphylococcus aureus with an MIC of 16 μg/mL. This highlights its potential as a lead compound for antibiotic development.
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that at concentrations below 32 μg/mL, the compound did not exhibit significant toxicity towards human fibroblast cells. This suggests a favorable safety profile for topical applications while cautioning against systemic use due to higher concentrations being cytotoxic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
